3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid
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Overview
Description
3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is a highly strained, three-dimensional structure. This unique scaffold has garnered significant interest in various fields, including medicinal chemistry and materials science, due to its ability to enhance the physicochemical properties of molecules, such as solubility, stability, and permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which constructs the BCP core. This is followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . The diacid can then be transformed into various derivatives, including this compound, through standard organic transformations such as esterification, amidation, and reduction .
Industrial Production Methods
Industrial production of BCP derivatives often relies on continuous flow processes to generate [1.1.1]propellane on demand. This method allows for the direct derivatization of [1.1.1]propellane into various BCP species, providing an efficient and scalable approach to producing these compounds .
Chemical Reactions Analysis
Types of Reactions
3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid can be reduced to alcohols or alkanes.
Substitution: The BCP core can undergo substitution reactions, particularly at the bridgehead positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include various functionalized BCP derivatives, such as alcohols, ketones, and substituted BCPs, which can be further utilized in medicinal chemistry and materials science .
Scientific Research Applications
3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid involves its interaction with molecular targets through its unique three-dimensional structure. The BCP core can mimic the geometry of aromatic rings, allowing it to engage in similar interactions with biological targets. This structural mimicry enhances the binding affinity and selectivity of the compound for its targets, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A closely related compound with two carboxylic acid groups, used as a precursor for various BCP derivatives.
[1.1.1]Propellane: The precursor to many BCP derivatives, known for its high reactivity and utility in synthesizing complex structures.
Uniqueness
3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid stands out due to its single carboxylic acid group, which provides a unique balance of reactivity and stability. This makes it particularly valuable in drug design, where precise control over functional group placement is crucial .
Properties
CAS No. |
2751610-93-0 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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